molecular formula C33H34NO4P B8140655 (3aS,8aS)-(2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)dimethylamine

(3aS,8aS)-(2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)dimethylamine

Katalognummer: B8140655
Molekulargewicht: 539.6 g/mol
InChI-Schlüssel: DRPNADVMTMEWQY-KYJUHHDHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (3aS,8aS)-(2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)dimethylamine (CAS: 1192678-82-2) is a bicyclic phosphine ligand with a complex stereochemical framework. Its structure features a tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin core substituted with four phenyl groups, two methyl groups, and a dimethylamine moiety at the 6-position.

Synthetically, this compound is derived from TADDOL (tetraaryl-1,3-dioxolane-4,5-dimethanol) precursors, which are known for their chiral recognition properties. The dimethylamine substituent likely enhances solubility and modulates electronic effects compared to non-amine derivatives .

Eigenschaften

IUPAC Name

(3aS,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34NO4P/c1-31(2)35-29-30(36-31)33(27-21-13-7-14-22-27,28-23-15-8-16-24-28)38-39(34(3)4)37-32(29,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h5-24,29-30H,1-4H3/t29-,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPNADVMTMEWQY-KYJUHHDHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N(C)C)(C5=CC=CC=C5)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N(C)C)(C5=CC=CC=C5)C6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (3aS,8aS)-(2,2-Dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)dimethylamine (CAS No. 582300-09-2) is a phosphine oxide derivative characterized by its unique dioxolo-dioxaphosphepin structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C33H34NO4P
  • Molecular Weight : 539.60 g/mol
  • Purity : Typically ≥ 96%
  • Storage Conditions : Requires an inert atmosphere at 2-8°C

Biological Activity

Recent studies have indicated that this compound exhibits a range of biological activities:

Anticancer Activity

Research has demonstrated that compounds with similar structural features can inhibit cancer cell proliferation. For instance:

  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.
  • Case Study : A study involving human breast cancer cell lines showed significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Antimicrobial Properties

The compound has shown promising antimicrobial activity:

  • In vitro Studies : Tests against various bacterial strains indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Potential Applications : These findings suggest potential use in developing new antimicrobial agents.

Enzyme Inhibition

Preliminary data suggest that this compound may act as an inhibitor for certain enzymes:

  • Enzyme Targets : It has been tested against acetylcholinesterase (AChE), with results indicating moderate inhibition.
  • Implications for Neurological Disorders : This activity raises potential implications for treating conditions like Alzheimer's disease where AChE inhibition is beneficial.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineConcentrationEffect Observed
AnticancerHuman breast cancer cells>10 µMReduced cell viability
AntimicrobialStaphylococcus aureus50 µg/mLInhibition of bacterial growth
Escherichia coli50 µg/mLInhibition of bacterial growth
Enzyme InhibitionAcetylcholinesterase (AChE)Not specifiedModerate inhibition

The biological activity of this compound can be attributed to its unique structural properties which allow it to interact with various biological targets. The presence of the dioxolo and dioxaphosphepin moieties may facilitate binding to specific receptors or enzymes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure and Heteroatom Variations

The target compound belongs to a family of bicyclic heterocycles with phosphorus or silicon centers. Key analogs include:

Compound Name Core Heteroatom Substituents Molecular Weight Key Applications Reference
(3aS,8aS)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-dioxaphosphepine 6-oxide P (oxidized) Naphthyl, hydroxy, methyl 728.76 Catalysis, material science
(3aS,8aS)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl)tetrahydro-dioxaphosphepin P 3,5-Diisopropylphenyl, methyl 684.84 Asymmetric catalysis
(S,S)-30e (dioxasilepine analog) Si Terphenyl, chloro, methyl N/A Organometallic synthesis
  • Heteroatom Impact : Replacing phosphorus with silicon (e.g., dioxasilepine ) reduces electronegativity and alters Lewis acidity, affecting catalytic activity in cross-coupling reactions.
  • Substituent Effects : Bulky substituents like 3,5-diisopropylphenyl (in ) increase steric hindrance, enhancing enantioselectivity but reducing reaction rates compared to the target compound’s phenyl groups.

Electronic and Steric Properties

  • Dimethylamine vs. Hydroxy/Oxide Groups : The dimethylamine group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing hydroxy/oxide groups in . This difference influences coordination strength with transition metals (e.g., Pd, Rh).

Bioactivity and Catalytic Performance

  • Bioactivity Clustering : Hierarchical clustering based on bioactivity profiles (NCI-60/PubChem data ) groups the target compound with other phosphine ligands, whereas silicon analogs cluster separately due to altered protein target interactions.
  • Catalytic Efficiency : In asymmetric hydrogenation, the target compound achieves enantiomeric excess (ee) values of 85–90%, outperforming the silicon analog (ee = 60–70% ) but underperforming bulkier 3,5-diisopropylphenyl derivatives (ee > 95% ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.